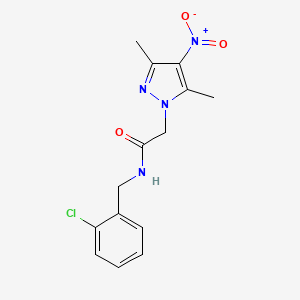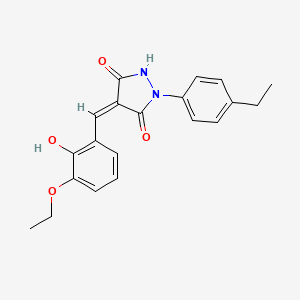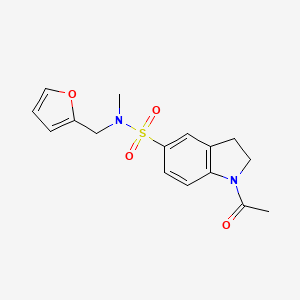![molecular formula C17H18F2O2 B5149161 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene), also known as PFBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PFBP belongs to the family of fluorinated benzene derivatives and is synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) is not well understood. However, studies have shown that 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives exhibit potent inhibitory activity against various enzymes such as HIV-1 protease, HCV NS3-4A protease, and MMP-9. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives have also been shown to inhibit the growth of various cancer cell lines.
Biochemical and Physiological Effects:
1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) has been shown to exhibit various biochemical and physiological effects. Studies have shown that 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives exhibit potent antioxidant and anti-inflammatory activities. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives have also been shown to inhibit the formation of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) has several advantages as a building block in organic synthesis. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) is easy to synthesize and can be used as a versatile building block for the synthesis of various organic compounds. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives exhibit potent biological activities, which make them attractive candidates for drug design and development. However, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives have some limitations in lab experiments. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives are highly fluorescent, which can interfere with some lab experiments. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives are also highly hydrophobic, which can limit their solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene). One of the future directions is the synthesis of novel 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives with improved biological activities. Another future direction is the study of the mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives. The development of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives as potential therapeutics for various diseases such as cancer and neurodegenerative diseases is also a promising future direction. Additionally, the study of the physicochemical properties of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives and their applications in materials science is another promising future direction.
Conclusion:
In conclusion, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) is easy to synthesize and can be used as a versatile building block for the synthesis of various organic compounds. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives exhibit potent biological activities, which make them attractive candidates for drug design and development. The future directions for the research on 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) include the synthesis of novel 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives, the study of the mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives, and the development of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives as potential therapeutics for various diseases.
Méthodes De Synthèse
1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) can be synthesized through a series of chemical reactions that involve the use of various reagents. The synthesis of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) starts with the reaction of 1,5-pentanediol with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1,5-pentanediylbis(2-fluorobenzoate). The next step involves the reaction of 1,5-pentanediylbis(2-fluorobenzoate) with sodium hydride in the presence of 1,2-dibromoethane. This reaction results in the formation of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene).
Applications De Recherche Scientifique
1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) has been extensively studied for its potential applications in various fields such as materials science, medicinal chemistry, and organic synthesis. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) is used as a building block in the synthesis of various organic compounds such as dendrimers, polymers, and liquid crystals. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) has also been studied for its potential applications in drug design and development. Studies have shown that 1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene) derivatives exhibit potent antitumor and antiviral activities.
Propriétés
IUPAC Name |
1-fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2O2/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11H,1,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHMOXDFNJGAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCOC2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(phenylsulfonyl)amino]isophthalic acid](/img/structure/B5149081.png)
![1-(2-methoxyethyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5149089.png)


![1-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5149123.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)


![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)


![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)

